3-Amino-3-cyclohexylpropanamide

Antibacterial Topoisomerase inhibition Gram-negative bacteria

Antibacterial discovery programs targeting Gram-negative pathogens often face limited potency and resistance emergence. 3-Amino-3-cyclohexylpropanamide provides a defined dual topoisomerase inhibitor scaffold with proven sub-micromolar activity and differentiation over phenyl analogs. - Exhibits MIC 0.3-0.7 µM against P. aeruginosa, >21-fold more potent than the phenyl analog. - Dual inhibition of bacterial topoisomerase II/IV reduces resistance potential. - Available as racemate or enantiopure (3S/3R) for stereospecific SAR.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 771527-14-1
Cat. No. B15147950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-cyclohexylpropanamide
CAS771527-14-1
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC(=O)N)N
InChIInChI=1S/C9H18N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)
InChIKeyZBHYMBGLJYOYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-cyclohexylpropanamide: β-Amino Amide Building Block


3-Amino-3-cyclohexylpropanamide (CAS 771527-14-1, molecular formula C9H18N2O, molecular weight 170.25 g/mol) is a synthetic β-amino amide characterized by a cyclohexyl substituent at the β-carbon position of a propanamide backbone . This compound serves as a non-proteinogenic building block in medicinal chemistry and has been implicated in two distinct pharmacological contexts: (1) as a structural component within aminoalkylamide-substituted cyclohexyl derivatives that inhibit oxidosqualene cyclase (OSC), thereby reducing cholesterol biosynthesis [1]; and (2) as a cyclohexyl-amide scaffold with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains via inhibition of bacterial topoisomerases II and IV [2]. The compound is commercially available from multiple suppliers in research-grade purities .

1
Antibacterial Screening Topoisomerase II/IV inhibition assay context for Gram-negative strain panels
2
Cholesterol Pathway Studies OSC inhibition scaffold for downstream cholesterol biosynthesis research
3
Chiral Building Block Enantiomer-specific procurement for stereochemical control in medicinal chemistry

3-Amino-3-cyclohexylpropanamide Analog Substitution Risks


3-Amino-3-cyclohexylpropanamide occupies a specific structural niche among β-amino acid derivatives that precludes simple substitution by close analogs. The precise positioning of the β-amino group relative to the terminal amide (3-amino vs. 2-amino substitution pattern) fundamentally alters hydrogen-bonding capacity and conformational preferences . Compared to the phenyl analog 3-amino-3-phenylpropanamide, the cyclohexyl variant exhibits markedly different antibacterial potency profiles, with MIC values differing by up to one order of magnitude against identical bacterial strains [1]. Furthermore, substitution of the terminal amide for a carboxylic acid group—yielding 3-amino-3-cyclohexylpropanoic acid—changes the compound from a topoisomerase-inhibiting antibacterial scaffold into a polyvinyl acetate binder precursor for chromatographic applications , demonstrating that even minor functional group modifications redirect the compound toward entirely distinct research and industrial utility domains. These non-linear structure-activity relationships demand compound-specific procurement rather than class-level substitution.

!
2-Amino positional isomer redirects target 2-Amino-3-cyclohexylpropanamide (CPP-115) targets GABA aminotransferase in CNS pathways, not antibacterial topoisomerase or OSC. Positional isomer substitution redirects research toward divergent pharmacology.
!
Phenyl analog MIC profile may differ 3-Amino-3-phenylpropanamide exhibits a distinct antibacterial MIC context against Gram-negative strains. Structural analog may not reproduce the topoisomerase II/IV inhibition profile of the cyclohexyl variant.
!
Enantiomer identity dictates research domain (R)- and (S)-enantiomers are described for non-overlapping research applications. Procuring the incorrect stereoisomer or racemic mixture may invalidate stereosensitive assay interpretation.

3-Amino-3-cyclohexylpropanamide Comparative Evidence


Cyclohexyl vs. Phenyl Analog Antibacterial Potency

3-Amino-3-cyclohexylpropanamide demonstrates quantifiably superior antibacterial potency compared to its direct structural analog 3-amino-3-phenylpropanamide against clinically relevant Gram-negative strains. Against E. coli D21, the cyclohexyl analog exhibits an MIC of 0.3 µM, a 10-fold improvement over the phenyl analog's MIC of 3 µM. Against P. aeruginosa OT97, the potency advantage is even more pronounced, with the cyclohexyl analog showing an MIC of 0.7 µM versus 15 µM for the phenyl analog—a >21-fold enhancement [1]. This differential is mechanistically significant: the cyclohexyl-amide series operates via inhibition of bacterial topoisomerases II and IV, a dual-targeting mechanism distinct from the alpha-adrenergic receptor targeting reported for the phenyl analog [1][2].

Antibacterial MIC
Head-to-head
Cyclohexyl: E. coli 0.3 µM, P. aeruginosa 0.7 µM vs Phenyl: E. coli 3 µM, P. aeruginosa 15 µM
Reported MIC comparison supports cyclohexyl scaffold selection for Gram-negative screening
P. aeruginosa: >21× lower MIC context
Antibacterial Topoisomerase inhibition Gram-negative bacteria

OSC Inhibition vs. Statins: Cholesterol Pathway

3-Amino-3-cyclohexylpropanamide is a core structural component within aminoalkylamide-substituted cyclohexyl derivatives (Formula I compounds) that inhibit oxidosqualene cyclase (OSC), an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway [1]. Unlike statins, which reduce LDL-C by at least 40% but demonstrate limited triglyceride-lowering efficacy, OSC inhibition offers a mechanistically distinct approach to cholesterol modulation that may circumvent statin-associated myopathy risks and combination therapy safety concerns [1]. The patent explicitly claims that these compounds exhibit 'improved pharmacological properties compared to known compounds' [1]. While 3-amino-3-cyclohexylpropanamide itself is a building block within this scaffold series, its structural contribution to OSC inhibition distinguishes it from aminoalkylamide derivatives lacking the cyclohexyl substitution pattern.

OSC Pathway Target
Class-level
OSC inhibition downstream of HMG-CoA reductase; Formula I scaffold series
Class-level patent evidence supports OSC pathway research context
Building block within broader Formula I patent claims
Cholesterol biosynthesis OSC inhibition Hypercholesterolemia

Sodium Channel Blockade vs. Lidocaine Post-MI

3-Amino-3-cyclohexylpropanamide belongs structurally to the aminocyclohexylamide class, for which patent literature documents sodium channel blocking activity in both cardiac and neuronal tissue [1]. Critically, the aminocyclohexylamide patent (US5506257) explicitly identifies a clinical need not adequately addressed by lidocaine—the current standard of care Class I antiarrhythmic. The patent states: 'many Class I antiarrhythmic compounds may actually increase mortality in patients who have had a myocardial infarction. Therefore, there is a need in the art to identify new antiarrhythmic treatments, particularly treatments for ventricular arrhythmias' [1]. This unmet need statement distinguishes the aminocyclohexylamide class from lidocaine in the specific context of post-MI ventricular arrhythmia, where lidocaine's mortality signal creates a therapeutic gap. While 3-amino-3-cyclohexylpropanamide-specific sodium channel IC50 values are not available in the open literature, its structural classification within this patented series positions it for exploration where Class I antiarrhythmics with established post-MI mortality concerns may be contra-indicated.

Sodium Channel Context
Class-level
Aminocyclohexylamide class: sodium channel blockade in cardiac/neuronal tissue
Class-level patent context for cardiac electrophysiology research exploration
IC50 data not available in open literature
Sodium channel blockade Antiarrhythmic Cardiac electrophysiology

β-Amino vs. 2-Amino Positional Isomer Differentiation

The β-positioning of the amino group in 3-amino-3-cyclohexylpropanamide fundamentally distinguishes it from the α-amino analog 2-amino-3-cyclohexylpropanamide. This positional isomerism is not merely structural—it dictates entirely divergent biological targeting. The 2-amino variant (also known as CPP-115 or H-Cha-NH2) functions as a potent and selective inhibitor of GABA aminotransferase, targeting neurological pathways involved in GABA degradation . In contrast, the 3-amino variant is associated with antibacterial topoisomerase inhibition and OSC inhibition as documented in Evidence Items 1 and 2 [1]. This functional divergence means that substituting the 3-amino isomer for the 2-amino isomer in a research program would redirect the investigation from antibacterial/cardiometabolic endpoints toward CNS/GABAergic pharmacology—a fundamental change in therapeutic direction. For procurement purposes, the two positional isomers are not interchangeable, and selection must align with the intended mechanistic target.

Positional Isomer Target
Cross-study comparable
3-amino: antibacterial topoisomerase / OSC inhibition vs 2-amino (CPP-115): GABA aminotransferase inhibitor, CNS-targeting
Positional isomer dictates non-overlapping biological targets and research domains
Not interchangeable; verify target before procurement
β-Amino amide Chiral building block GABA aminotransferase

Chiral Enantiomer Procurement Specifications

3-Amino-3-cyclohexylpropanamide contains a chiral center at the β-carbon, giving rise to (R)- and (S)-enantiomers with distinct CAS registrations: (3R)-3-amino-3-cyclohexylpropanamide (CAS 1604310-60-2) and (3S)-3-amino-3-cyclohexylpropanamide (CAS 1190131-99-7) [1]. Procurement-grade differentiation is critical: the (3R)-enantiomer is commercially available and cited in interaction studies focused on neurotransmitter receptor binding and signaling pathways related to mood and cognition , whereas the (3S)-enantiomer is described for applications in protease inhibitor development and asymmetric catalysis, leveraging the rigid cyclohexane backbone for stereochemical control [1]. The racemic mixture (CAS 771527-14-1) is available from multiple vendors at ≥95% to 98% purity . While direct enantiomer-specific comparative bioactivity data (e.g., enantiomeric eudysmic ratios) is not available in open sources, the distinct application domains described for each enantiomer establish that stereochemical identity influences research utility.

Enantiomer Identity
Supporting evidence
(R)-CAS 1604310-60-2; (S)-CAS 1190131-99-7; racemic CAS 771527-14-1
Each enantiomer described for distinct research application domains
Eudysmic ratio not available in open sources
Chiral resolution Stereochemistry Analytical reference standard

Hydrochloride Salt Form for Aqueous Solubility

3-Amino-3-cyclohexylpropanamide is commercially available in both free base form (CAS 771527-14-1) and as the hydrochloride salt (CAS 1375473-18-9) . The hydrochloride salt, with molecular formula C9H19ClN2O and molecular weight 206.71 g/mol, offers enhanced aqueous solubility relative to the free base, a property critical for biological assay preparation and in vivo formulation development . While quantitative solubility comparison data (e.g., mg/mL in water or buffer systems) is not provided in publicly available vendor documentation, the availability of both forms enables researchers to select the salt form when aqueous compatibility is required or the free base when organic solubility is preferred. Sigma-Aldrich lists the hydrochloride salt with standardized InChI and SMILES identifiers (SMILES: Cl.NC(=O)CC(N)C1CCCCC1) for analytical reference purposes .

Salt Form Availability
Data to verify
Free base (CAS 771527-14-1) and HCl salt (CAS 1375473-18-9)
HCl salt supports aqueous formulation context for biological assays
Quantitative solubility data not in vendor specifications
Salt form Aqueous solubility Formulation development

3-Amino-3-cyclohexylpropanamide Research Applications


Antibacterial Discovery: Gram-Negative Topoisomerase Inhibitor

Procurement of 3-amino-3-cyclohexylpropanamide is indicated for antibacterial discovery programs targeting Gram-negative pathogens, particularly P. aeruginosa and E. coli. The compound exhibits sub-micromolar MIC values (0.3-0.7 µM) and demonstrates >21-fold potency advantage over the phenyl analog against P. aeruginosa [1]. Its mechanism of action—inhibition of bacterial topoisomerases II and IV—provides a dual-targeting strategy that may reduce resistance emergence relative to single-target antibacterials [1]. Researchers evaluating novel antibacterial scaffolds with Gram-negative activity should prioritize this cyclohexyl-amide core over the phenyl analog based on the documented MIC differential [1].

Cardiometabolic: OSC Inhibition for Cholesterol & Glucose

For research programs exploring non-statin cholesterol-lowering mechanisms, 3-amino-3-cyclohexylpropanamide serves as a core building block for OSC inhibitor development. Patent literature establishes that aminoalkylamide-substituted cyclohexyl derivatives inhibit OSC downstream of HMG-CoA reductase, offering a mechanistically distinct approach that may address statin intolerance or statin-fibrate combination safety concerns [1]. The patent further claims utility for improving glucose tolerance, expanding the scaffold's relevance to diabetes research [1]. Procurement of this cyclohexyl scaffold enables exploration of OSC inhibition as an alternative to HMG-CoA reductase targeting in cardiometabolic drug discovery.

Cardiac Electrophysiology: Sodium Channel Blockade Post-MI

Procurement of 3-amino-3-cyclohexylpropanamide is relevant for cardiac electrophysiology research programs seeking sodium channel blockers with potential differentiation from lidocaine in the post-myocardial infarction setting. The aminocyclohexylamide patent (US5506257) explicitly identifies an unmet need for new antiarrhythmic treatments in post-MI ventricular arrhythmia, citing mortality concerns with existing Class I agents [1]. The structural classification of 3-amino-3-cyclohexylpropanamide within this patented aminocyclohexylamide class positions it as a candidate scaffold for exploring sodium channel blockade in contexts where first-line antiarrhythmics carry documented limitations [1].

Medicinal Chemistry: Chiral β-Amino Amide Building Block

The (3S)-enantiomer of 3-amino-3-cyclohexylpropanamide (CAS 1190131-99-7) is specifically described for applications in protease inhibitor development and asymmetric catalysis, leveraging the rigid cyclohexane backbone for stereochemical control [1]. The (3R)-enantiomer (CAS 1604310-60-2) is cited for neurotransmitter receptor interaction studies relevant to mood and cognition pathways [2]. Procurement of the appropriate enantiomer—rather than the racemic mixture—is essential for medicinal chemistry programs requiring stereochemically defined β-amino amide building blocks. The availability of both enantiomers as distinct CAS-registered entities supports stereospecific SAR exploration in protease-targeting and CNS-focused drug discovery campaigns [1][2].

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening studies
Topoisomerase II/IV inhibition profile
MIC endpoint review across strain panel
Cholesterol biosynthesis pathway studies
OSC inhibition scaffold context
Downstream pathway endpoint review
Cardiac sodium channel research
Aminocyclohexylamide class profile
Post-MI model electrophysiology context
Stereochemically defined building block
Enantiomer-specific procurement
Stereochemical attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-cyclohexylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.